molecular formula C20H28N4O2 B5640114 6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5640114
M. Wt: 356.5 g/mol
InChI Key: LYDOGWANPRNBFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline and related compounds involves complex organic reactions. Novel synthetic pathways for derivatives of tetrahydroisoquinoline have been developed, highlighting the versatility and potential for targeted chemical modifications (Hagihara et al., 2007); (Gitto et al., 2010).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives, including 6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, has been elucidated through various spectroscopic methods. X-ray diffraction and computational studies have provided detailed insights into the conformational preferences and tautomeric structures of these compounds (Sayapin et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline encompasses its interactions with various biological targets and its role in the synthesis of more complex molecules. Studies have demonstrated its involvement in diverse chemical reactions, contributing to the development of novel pharmacological agents (Zaki et al., 2021).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups (Umehara et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a significant role in the compound's applications in chemical synthesis and biological studies. The presence of dimethoxy and piperidinyl groups in the molecule affects its chemical behavior and interactions (Kubota et al., 2003).

properties

IUPAC Name

6,7-dimethoxy-2-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-25-19-10-15-6-9-24(12-16(15)11-20(19)26-2)18-4-3-8-23(14-18)13-17-5-7-21-22-17/h5,7,10-11,18H,3-4,6,8-9,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDOGWANPRNBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)CC4=CC=NN4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]-3,4-dihydro-1H-isoquinoline

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